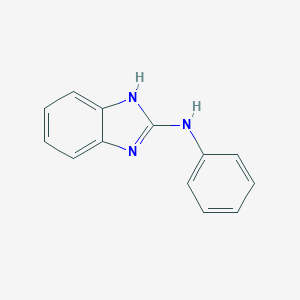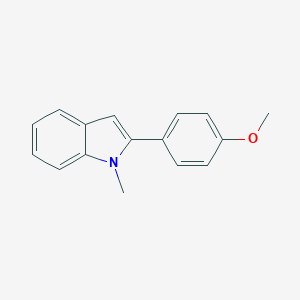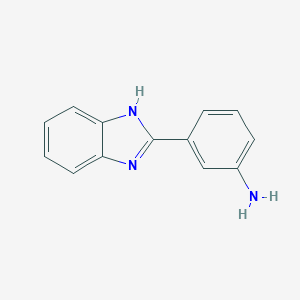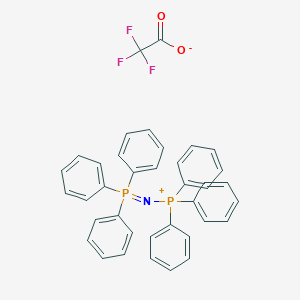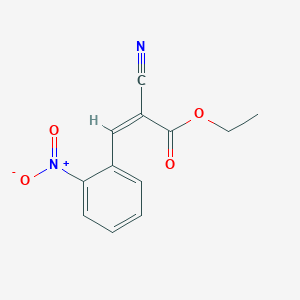
4-(1,3-Benzoxazol-2-yl)benzoic acid
Vue d'ensemble
Description
4-(1,3-Benzoxazol-2-yl)benzoic acid is a compound that features a benzoxazole ring, which is a fused aromatic containing both oxygen and nitrogen atoms, attached to a benzoic acid moiety. This structure is of interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic electronics. The compound's unique electronic and photophysical properties, stemming from the benzoxazole moiety, make it a candidate for fluorescent materials and as a core structure in antimicrobial agents .
Synthesis Analysis
The synthesis of derivatives of 4-(1,3-Benzoxazol-2-yl)benzoic acid can be complex, involving multiple steps and various starting materials. For instance, a related compound, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, was synthesized starting from 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol. This intermediate was obtained through a coupling reaction followed by a reduction process. The initial compounds required for the synthesis were 3-hydroxynaphthalene-2-carboxylic acid and 2-amino phenol, indicating the complexity and multi-step nature of such syntheses .
Molecular Structure Analysis
The molecular structure of 4-(1,3-Benzoxazol-2-yl)benzoic acid and its derivatives is characterized by the presence of aromatic systems that can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for the assembly of higher-order structures and can significantly influence the material's properties. For example, the crystal structures of related compounds often reveal intricate networks and supramolecular assemblies, which are essential for understanding the material's behavior and potential applications .
Chemical Reactions Analysis
Compounds containing the benzoxazole moiety can participate in a range of chemical reactions, primarily due to the reactive sites on both the benzoxazole and benzoic acid portions of the molecule. These sites can be exploited to create a variety of derivatives with different physical and chemical properties. The reactivity can also lead to the formation of coordination polymers when reacted with metal ions, as seen in related compounds where the benzoxazole derivatives act as ligands to form complex structures with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1,3-Benzoxazol-2-yl)benzoic acid derivatives are influenced by the molecular structure. These compounds exhibit fluorescence, which is a significant property for applications in sensing and imaging. The absorption and emission wavelengths, as well as the quantum yield of fluorescence, are key parameters that are often reported. Additionally, the thermal stability of these compounds is an important characteristic, especially for materials applications, and is typically assessed using techniques like thermogravimetric analysis (TGA) .
Applications De Recherche Scientifique
Synthesis and Fluorescence Studies : A study by Phatangare et al. (2013) investigated the synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives and their antimicrobial activity. These compounds absorb in the range of 296-332 nm and emit in the ranges of 368-404 nm with excellent quantum yield, showing good antifungal activity against Candida albicans and Aspergillus niger strains (Phatangare et al., 2013).
Photophysical Properties and Fluorescent Probes : Bodke et al. (2013) synthesized 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl) quinoline derivatives as blue-green fluorescent probes. These compounds exhibited green light emission with high quantum yield in different solvents, indicating potential for use in fluorescent probes (Bodke et al., 2013).
Complex Formation with Metal Ions : Steinhauser et al. (2005) explored the complex formation of 4-(1,3-benzoxazol-2-yl)benzoic acid derivatives with FeIII and FeII. The study focused on the stability, redox properties, and potential involvement in the generation of oxidative stress, highlighting the use in studying metal ion interactions (Steinhauser et al., 2005).
Supramolecular Chemistry and Crystal Structure : Wang et al. (2018) reported on the synthesis and characterization of supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives. This study contributes to understanding the crystal structure and spectroscopic properties of such complexes (Wang et al., 2018).
Antimicrobial Activity : El-Meguid (2014) synthesized novel compounds containing a 4-(1,3-benzoxazol-2-yl) moiety incorporated into different amino acids and analogues, evaluating their antimicrobial activities against various bacteria and fungi (El-Meguid, 2014).
Mécanisme D'action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes that result in the inhibition of microbial growth or cancer cell proliferation .
Biochemical Pathways
Benzoxazole derivatives have been associated with various biological activities, indicating that they may affect multiple pathways .
Pharmacokinetics
The bioavailability of a compound is influenced by these properties, which determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities, suggesting that they may lead to the death of microbial cells or the inhibition of cancer cell proliferation .
Propriétés
IUPAC Name |
4-(1,3-benzoxazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEZYYBQCMBQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432548 | |
| Record name | 4-benzooxazol-2-ylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzoxazol-2-yl)benzoic acid | |
CAS RN |
20000-54-8 | |
| Record name | 4-benzooxazol-2-ylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 4-(1,3-Benzoxazol-2-yl)benzoic acid identified as a photodegradation product of 4,4'-bis(2-benzoxazolyl)stilbene (BBS)?
A2: Studies on the photophysical properties of BBS revealed that upon UV irradiation at 350 nm, the stilbene moiety undergoes photocleavage. This process generates an aldehyde intermediate, which is subsequently oxidized under ambient conditions to form 4-(1,3-Benzoxazol-2-yl)benzoic acid. The structure of this photoproduct was confirmed using X-ray diffraction analysis. This finding highlights an important aspect of BBS photodegradation and identifies a potential degradation product with biological activity.
Q2: How does the structure of 4-(1,3-Benzoxazol-2-yl)benzoic acid influence its activity compared to similar compounds?
A3: Structure-activity relationship (SAR) studies revealed that the presence and position of the carboxyl group are crucial for the activity of 4-(1,3-Benzoxazol-2-yl)benzoic acid. While 4-(1,3-Benzoxazol-2-yl)benzoic acid shows weak GFRα1 agonist activity, its meta-substituted isomer, 2-[4-(5-carboxy-1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazole-5-carboxylic acid, is inactive. This suggests that the specific spatial arrangement of the carboxyl group is essential for interaction with the GFRα1 binding site. Furthermore, replacing the carboxyl group with an amino or acetamido group also results in a loss of activity, highlighting the importance of this functional group for biological activity. These findings provide valuable insights for designing more potent and selective GFRα1 agonists based on the 4-(1,3-Benzoxazol-2-yl)benzoic acid scaffold.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


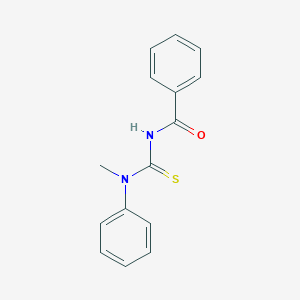

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)
